1-(Pyrazin-2-yl)ethanamine

概要

説明

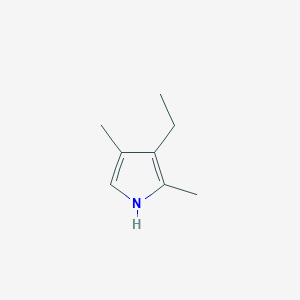

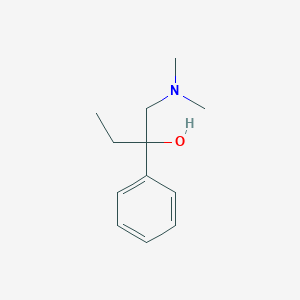

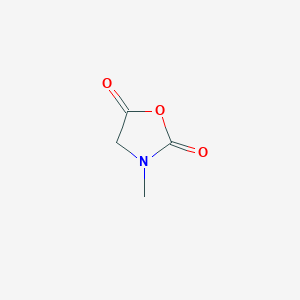

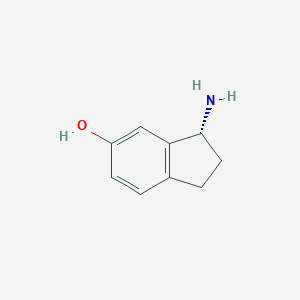

1-(Pyrazin-2-yl)ethanamine is a pyrazine derivative and a potential beta3-adrenoceptor agonist . It has a CAS Number of 179323-60-5 and a linear formula of C6H9N3 .

Synthesis Analysis

The synthesis of 1-(Pyrazin-2-yl)ethanamine is not explicitly detailed in the available resources. A related compound, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, were synthesized and evaluated for their anti-tubercular activity .Molecular Structure Analysis

The molecular weight of 1-(Pyrazin-2-yl)ethanamine is 123.16 . Its linear formula is C6H9N3 . More detailed structural information is not available in the retrieved resources.Physical And Chemical Properties Analysis

1-(Pyrazin-2-yl)ethanamine is a pale-yellow to yellow liquid . It is stored in a refrigerator and shipped at room temperature . More detailed physical and chemical properties are not available in the retrieved resources.科学的研究の応用

Pharmaceuticals: Antimicrobial and Antiviral Agent

1-(Pyrazin-2-yl)ethanamine serves as a core structure in the synthesis of pyrrolopyrazine derivatives, which have shown a range of biological activities. These compounds are particularly noted for their antimicrobial and antiviral properties. The pyrrolopyrazine scaffold, which includes a pyrrole ring and a pyrazine ring, is a biologically active compound that has been utilized in the development of new pharmaceuticals .

Chemical Synthesis: Intermediate in Organic Synthesis

This compound is used as an intermediate in organic synthesis, particularly in the construction of more complex molecules. Its reactive amine group allows for various chemical transformations, making it a valuable building block in medicinal chemistry and material science .

Material Science: Organic Material Development

In material science, 1-(Pyrazin-2-yl)ethanamine can be employed in the development of organic materials due to its structural versatility. It can be incorporated into polymers or other macromolecular structures to impart specific chemical properties .

Analytical Chemistry: Chromatography

The compound’s unique structure makes it suitable for use in chromatography as a standard or reference compound. It can help in the identification and quantification of similar compounds in complex mixtures .

Biocatalysis: Production of Chiral Amines

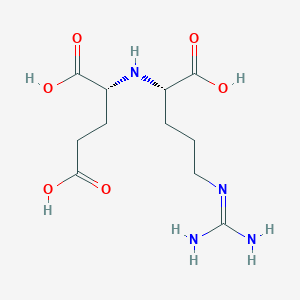

Recent advances in ω-transaminase-mediated biocatalysis have highlighted the importance of compounds like 1-(Pyrazin-2-yl)ethanamine in the production of chiral amines. Chiral amines are crucial components in a significant percentage of small molecule pharmaceuticals .

Drug Discovery: Kinase Inhibition

Some derivatives of 1-(Pyrazin-2-yl)ethanamine have shown potential in kinase inhibition, which is a critical area in drug discovery for treating diseases like cancer. The pyrrolopyrazine derivatives exhibit this activity, indicating the compound’s relevance in the search for new therapeutic agents .

Natural Product Synthesis: Biomimetic Synthesis

The compound is also used in the biomimetic synthesis of natural products. Its structure is similar to certain natural compounds, making it a suitable starting point for the synthesis of complex natural products .

Agrochemicals: Synthesis of Pesticides

In the agrochemical industry, 1-(Pyrazin-2-yl)ethanamine can be utilized in the synthesis of pesticides. Its nitrogen-containing heterocyclic structure is often found in bioactive molecules that serve as effective pest control agents .

Safety and Hazards

特性

IUPAC Name |

1-pyrazin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5(7)6-4-8-2-3-9-6/h2-5H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIGXIHLJMZQHJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594359 | |

| Record name | 1-(Pyrazin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyrazin-2-yl)ethanamine | |

CAS RN |

179323-60-5 | |

| Record name | 1-(Pyrazin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,5-Dichlorophenoxy)methyl]oxirane](/img/structure/B31981.png)